Structural Differentiation: N,N-Diisopropyl Amide vs. N-Propyl Amide and Sulfonyl Analogs
The target compound (CAS 872857-85-7) bears an N,N-diisopropyl oxoacetamide group at the indole C3 position, distinguishing it from the N-propyl analog (CAS not specified) and the sulfonyl analog (CAS 878058-61-8). The N,N-diisopropyl substitution introduces greater steric bulk (two isopropyl groups vs. one n-propyl chain) and eliminates the hydrogen-bond donor capacity of a secondary amide, which is expected to alter target binding kinetics and selectivity profiles . In the broader indole-piperidine amide class, the amide substituent identity at C3 is a key determinant of dual cholinesterase/BACE-1 inhibition potency, with the 5,6-dimethoxy-indole N-(2-(1-benzylpiperidine) carboxamide 23a achieving IC50 values of 0.32 μM (hAChE) and 0.39 μM (hBACE-1) [1].
| Evidence Dimension | Amide substituent steric and electronic properties at indole C3 position |
|---|---|
| Target Compound Data | N,N-diisopropyl (two isopropyl groups); molecular weight 397.5 g/mol; no H-bond donor on amide nitrogen |
| Comparator Or Baseline | N-propyl analog (one n-propyl group; secondary amide with H-bond donor); Sulfonyl analog CAS 878058-61-8 (sulfonyl linker; molecular weight 447.6 g/mol) |
| Quantified Difference | Steric bulk: Δ ≈ +28% van der Waals volume (estimated from group increments). H-bond donor count: 0 (target) vs. 1 (N-propyl analog). Linker geometry: planar oxoacetamide (target) vs. tetrahedral sulfonyl (analog). |
| Conditions | Structural comparison based on SMILES/InChI and molecular formula analysis; no direct biological assay data available for target compound. |
Why This Matters
The unique N,N-diisopropyl amide motif prevents generic substitution with N-propyl or sulfonyl analogs in receptor-binding studies, as even single-atom modifications can ablate target engagement.
- [1] Banoo R, Nuthakki VK, Wadje BN, Sharma A, Bharate SB. Design, synthesis, and pharmacological evaluation of indole-piperidine amides as Blood-brain barrier permeable dual cholinesterase and β-secretase inhibitors. Eur J Med Chem. 2024;266:116131. View Source
